1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-13(27)26-21(12-20(25-26)14-4-7-16(28-2)8-5-14)18-10-15-6-9-17(29-3)11-19(15)24-22(18)23/h4-11,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQKOJAGINRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(N=C4C=C(C=CC4=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound notable for its unique structural features, which include a quinoline moiety and a pyrazole ring. These components suggest potential for significant biological activity, particularly in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 393.9 g/mol. Its structure integrates various substituents that enhance its biological activity, making it a candidate for further investigation in therapeutic applications.
Research indicates that this compound interacts with specific molecular targets, particularly through cysteine-reactive mechanisms. Its ability to form covalent bonds with cysteine residues in proteins can influence various biological pathways, making it relevant for diseases where such interactions are critical, including certain cancers and neurodegenerative disorders.
Interaction with Biological Targets
This compound has been shown to bind to the colchicine binding site on tubulin. This interaction is crucial for cell division and cancer proliferation, suggesting potential applications as an anticancer agent.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be illustrated through a comparison with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone | Quinoline derivative | Lacks the pyrazole ring |
| 6-Methoxyquinoline | Simpler quinoline derivative | Does not contain additional substituents |
| 1-(5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-pyrazol) | Similar pyrazole structure | Different substituents on the quinoline ring |
This table highlights how the combination of both quinoline and pyrazole moieties in this compound may confer unique biological activities compared to others.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities:
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves disruption of microtubule dynamics through binding to tubulin, which is essential for mitosis.
- Cysteine Reactivity : The compound's cysteine-reactive nature has been explored in detail. It has been shown to selectively modify cysteine residues in target proteins, leading to altered protein function and potential therapeutic effects against diseases where cysteine modifications play a role.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and bioavailability profiles, although comprehensive in vivo studies are needed to fully elucidate its pharmacological potential .
Preparation Methods
Reaction Conditions
Challenges and Solutions
- Regioselectivity : The chloro substituent at position 2 of the quinoline is stabilized by electron-withdrawing effects during cyclization.
- Methoxy Group Stability : Prolonged heating above 100°C may demethylate the 7-methoxy group; thus, temperature control is critical.
Dihydropyrazole Ring Formation: Cyclocondensation Strategies
The dihydropyrazole ring is constructed via [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones. Two primary approaches are documented:
Hydrazine–Enone Cyclocondensation
Using the methodology for 3-trifluoromethylpyrazoles, the quinoline-bound enone reacts with hydrazine hydrate:
Diketone–Hydrazine Approach
Alternative routes employ β-diketones, as seen in the synthesis of 1,3,4,5-substituted pyrazoles:
- Substrates :
- 3-(4-Methoxyphenyl)-1,3-diketone
- Quinoline-bound hydrazine
- Conditions :
- Regioselectivity : The 4-methoxyphenyl group occupies position 3 due to steric and electronic effects.
Ethanone Group Introduction: Acylation Techniques
The terminal ethanone is installed via Friedel–Crafts acylation or nucleophilic substitution:
Direct Acylation of Pyrazole Nitrogen
β-Ketoester Alkylation
An alternative pathway involves alkylating a β-ketoester precursor, as reported for pyrazolecarboxylates:
- Substrates :
- Ethyl acetoacetate
- Halogenated pyrazole intermediate
- Conditions :
- Yield : 60–70% after hydrolysis and neutralization.
Comparative Analysis of Synthetic Routes
The following table summarizes key parameters for each method:
Characterization and Quality Control
Critical analytical data ensure structural fidelity:
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves cyclocondensation of a chalcone derivative (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in acetic acid under reflux (6–8 hours). Post-reaction cooling and ethanol recrystallization yield the pyrazoline core. Key optimizations include:
- Temperature control : Maintaining reflux at 110–120°C to avoid side reactions.
- Solvent choice : Acetic acid promotes cyclization, while ethanol aids in purification.
- Catalyst screening : Acidic conditions (e.g., HCl) can accelerate hydrazine incorporation .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxy, chloro, and quinoline groups).
- X-ray crystallography : Single-crystal XRD using SHELXL refines bond lengths, angles, and dihedral angles. For example, dihedral angles between the pyrazoline ring and aromatic substituents (e.g., 6.69° and 74.88°) validate spatial arrangements .
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., ) .
Q. What preliminary biological assays are recommended to evaluate bioactivity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Dose-response studies : IC calculations to prioritize lead optimization .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
- Disorder handling : Use PART commands in SHELXL to model split positions, constrained via SIMU and DELU instructions.
- Twinning analysis : Leverage HKLF5 format in SHELX to deconvolute overlapping reflections.
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R/wR convergence (<5% discrepancy) ensures reliability .
Q. What computational strategies predict binding interactions with biological targets?
- Docking simulations : AutoDock Vina or Schrödinger Suite models quinoline-pyrazoline interactions with enzymes (e.g., topoisomerase II).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR modeling : Hammett constants for substituents (e.g., chloro, methoxy) correlate with bioactivity trends .
Q. How to address low yields in the final cyclization step?
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. hours) and improves purity.
- Catalyst optimization : Transition metals (e.g., ZnCl) or ionic liquids enhance regioselectivity.
- In situ monitoring : ReactIR tracks hydrazone intermediate formation to halt reactions at optimal conversion .
Q. What methods elucidate structure-activity relationships (SAR) for substituent modifications?
- Bioisosteric replacement : Swap chloro with fluoro or methoxy with ethoxy to assess potency shifts.
- Pharmacophore mapping : MOE or Phase identifies critical hydrogen-bond acceptors (e.g., quinoline N-atom).
- Metabolic stability : Liver microsome assays quantify CYP450-mediated degradation rates for SAR refinement .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters from SHELXL Refinement
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (Pyrazoline-Quinoline) | 74.88° | |
| Hydrogen bonds (C–H⋯O) | 2.50–2.65 Å | |
| R/wR | 0.037/0.109 |
Q. Table 2: Reaction Optimization Strategies
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Solvent | Acetic acid | Ethanol/AcOH (1:1) | +15% |
| Temperature | 110°C (reflux) | Microwave (150°C) | +22% |
| Catalyst | None | ZnCl (5 mol%) | +30% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
